molecular formula C7H11NO B13723919 2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole

2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole

Katalognummer: B13723919
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: OSQNAOSXUOTTBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole is an organic compound with a unique structure that includes a cyclopenta[d]oxazole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of nitrile oxide techniques to form the cyclopenta[d]oxazole ring . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole: Similar in structure but with different substituents.

    2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3,2]dioxaborole: Contains a boron atom in the ring system.

    (3aR,4R,6S,6aS)-4-(tert-butoxycarbonylaMino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole: Contains additional functional groups.

Uniqueness

2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C7H11NO

Molekulargewicht

125.17 g/mol

IUPAC-Name

2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole

InChI

InChI=1S/C7H11NO/c1-5-8-6-3-2-4-7(6)9-5/h6-7H,2-4H2,1H3

InChI-Schlüssel

OSQNAOSXUOTTBO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2CCCC2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.